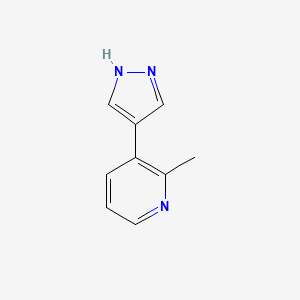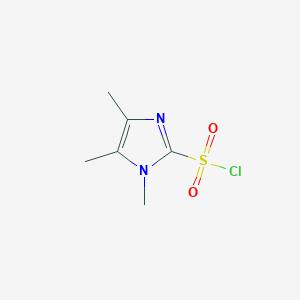
trimethyl-1H-imidazole-2-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trimethyl-1H-imidazole-2-sulfonyl chloride is a heterocyclic compound with the molecular formula C6H9ClN2O2S. It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms. This compound is known for its reactivity and is used as a building block in various chemical syntheses.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of trimethyl-1H-imidazole-2-sulfonyl chloride typically involves the chlorosulfonation of trimethylimidazole. The reaction is carried out using chlorosulfonic acid (ClSO3H) as the sulfonating agent. The process involves the following steps:
Chlorosulfonation: Trimethylimidazole is reacted with chlorosulfonic acid at a controlled temperature to form the sulfonyl chloride derivative.
Purification: The crude product is purified through recrystallization or distillation to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors may be used to enhance the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions
Trimethyl-1H-imidazole-2-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Condensation Reactions: It can react with amines or alcohols to form sulfonamide or sulfonate esters, respectively.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.
Oxidizing Agents: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used for oxidation.
Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used for reduction.
Major Products
Sulfonamides: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Reduced Derivatives: Formed by reduction reactions.
Wissenschaftliche Forschungsanwendungen
Trimethyl-1H-imidazole-2-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce sulfonyl chloride groups into molecules.
Biology: Employed in the modification of biomolecules for studying protein functions and interactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of trimethyl-1H-imidazole-2-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form covalent bonds. The molecular targets and pathways depend on the specific application and the nature of the nucleophile involved in the reaction.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Methylimidazole-2-sulfonyl chloride
- 1-Ethyl-3-methylimidazolium chloride
- 1-Benzyl-3-methylimidazolium chloride
Uniqueness
Trimethyl-1H-imidazole-2-sulfonyl chloride is unique due to its trimethyl substitution, which imparts distinct chemical properties and reactivity compared to other imidazole derivatives. This makes it a valuable compound in various synthetic applications.
Eigenschaften
Molekularformel |
C6H9ClN2O2S |
|---|---|
Molekulargewicht |
208.67 g/mol |
IUPAC-Name |
1,4,5-trimethylimidazole-2-sulfonyl chloride |
InChI |
InChI=1S/C6H9ClN2O2S/c1-4-5(2)9(3)6(8-4)12(7,10)11/h1-3H3 |
InChI-Schlüssel |
GDCOUIDHVDYMIL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(N(C(=N1)S(=O)(=O)Cl)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[3-(ethoxycarbonyl)-4-oxo-4H,5H-[1,2]oxazolo[5,4-d]pyrimidin-5-yl]butanoic acid](/img/structure/B13471967.png)
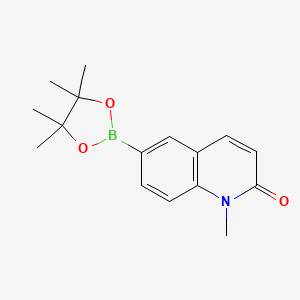
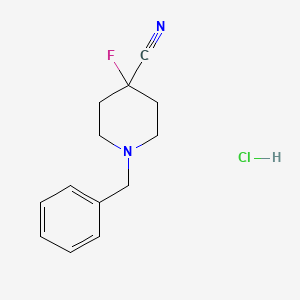
![6-Aminospiro[3.3]heptane-2-carbonitrile Hydrochloride](/img/structure/B13471984.png)
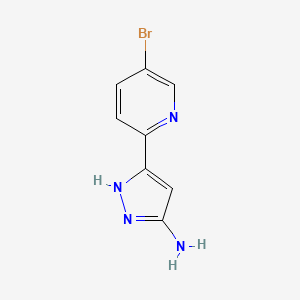
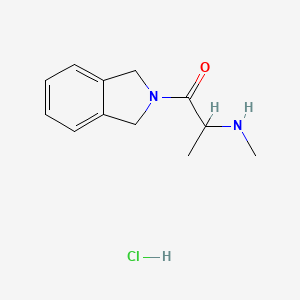




![Methyl 4-methyl-3-oxobicyclo[2.1.1]hexane-1-carboxylate](/img/structure/B13472018.png)

